molecular formula C12H13FN2 B2683285 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 64368-85-0

8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2683285
CAS No.: 64368-85-0
M. Wt: 204.248
InChI Key: PXCCYWKGOYWGFS-UHFFFAOYSA-N
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Description

The compound “8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a small-molecule compound . It has been identified as a novel chemotype of potentiators .

Scientific Research Applications

Receptor Activity and Pharmacological Potential

The compound 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their receptor activity and pharmacological potential. Ivachtchenko et al. (2013) synthesized a series of 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, finding one compound to be a highly active antagonist of adrenergic α1A, α1B, α1D, and α2A receptors and serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This research highlights the potential of these compounds in modulating receptor activity related to various neurotransmitters (Ivachtchenko et al., 2013).

Neuroprotective Properties

Compounds in the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole group, including the 8-fluoro-2-methyl variant, exhibit a broad spectrum of pharmacological activities. Ivanov et al. (2001) demonstrated that some hydrogenated derivatives show pronounced neuroprotective properties. This suggests their potential application in treating neurodegenerative diseases or in protecting neural tissue from damage (Ivanov, Afanas'ev, & Bachurin, 2001).

Antitumor Activity

Research has also been conducted on the antitumor properties of derivatives of this compound. A study by Feng et al. (2018) designed and synthesized novel derivatives, evaluating their antiproliferative activity against various cancer cell lines. The study found that these compounds showed moderate to excellent antiproliferative activity, suggesting their potential as anti-cancer agents (Feng et al., 2018).

Central Nervous System Activity

Derivatives of this compound have been studied for their central nervous system (CNS) activities. Harbert et al. (1980) explored the neuroleptic activity of a series of 5-aryltetrahydro-gamma-carbolines, a class of compounds related to the 8-fluoro derivative. They identified potent compounds with significant activity at dopamine receptors, suggesting potential applications in treating CNS disorders (Harbert et al., 1980).

Properties

IUPAC Name

8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCCYWKGOYWGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid is added to a solution of 4-fluorophenyl hydrazine hydrochloride (1 equiv.) in dioxane and stirred for 5 min. at RT. N-Methyl piperidone (0.76-1.4 equiv.) is added and the mixture is heated at 80° C. for 2 h. After completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure and basified to pH 10 using 10% aqueous KOH solution. The reaction mixture is extracted with EtOAc, dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator to provide the desired compound.
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